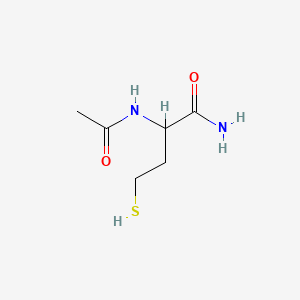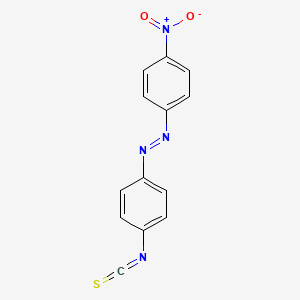
bis(3-Methylcyclohexyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-Methylcyclohexyl) peroxide is an organic peroxide compound with the molecular formula C14H26O2. It is known for its role as a radical initiator in polymerization reactions and other chemical processes. This compound is characterized by its peroxide functional group, which consists of an oxygen-oxygen single bond.
Preparation Methods
The synthesis of bis(3-Methylcyclohexyl) peroxide typically involves the reaction of 3-methylcyclohexanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures to avoid decomposition of the peroxide.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Solvents like acetic acid or water can be used to facilitate the reaction.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
Bis(3-Methylcyclohexyl) peroxide undergoes various chemical reactions, primarily involving its peroxide group. Some of the key reactions include:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bis(3-Methylcyclohexyl) peroxide has several scientific research applications, including:
Chemistry: Used as a radical initiator in polymerization reactions to create polymers with specific properties.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular responses.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Employed in the production of various materials, including plastics, resins, and coatings.
Mechanism of Action
The mechanism of action of bis(3-Methylcyclohexyl) peroxide involves the generation of free radicals through the homolytic cleavage of the oxygen-oxygen bond. These free radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Bis(3-Methylcyclohexyl) peroxide can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Each of these compounds has unique properties and applications, with this compound being notable for its specific structure and reactivity.
Properties
CAS No. |
66903-23-9 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
1-methyl-3-(3-methylcyclohexyl)peroxycyclohexane |
InChI |
InChI=1S/C14H26O2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h11-14H,3-10H2,1-2H3 |
InChI Key |
LXJMELUYDXOXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OOC2CCCC(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid](/img/structure/B12790230.png)








![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
